molecular formula C15H18ClN3O3 B1530658 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide CAS No. 1379811-26-3

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide

Cat. No. B1530658
M. Wt: 323.77 g/mol
InChI Key: MNVCYQCZROSZGQ-UHFFFAOYSA-N
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Description

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide (2COPMPA) is a synthetic organic compound used in scientific research. It is a piperazine-based compound that has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Radiosynthesis and Metabolic Studies

  • The chloroacetanilide herbicide acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) and dichloroacetamide safener R-29148 have been studied for their metabolism and mode of action using a process called radiosynthesis. This method involves the synthesis of radiolabeled compounds for tracing metabolic pathways and is essential in understanding the behavior of these chemicals in biological systems (Latli & Casida, 1995).

Synthesis of Derivatives for Medicinal Chemistry

  • Researchers have synthesized various derivatives incorporating thiazole and pyridine moieties for medicinal chemistry applications. These derivatives, including compounds related to the given chemical structure, are evaluated for potential therapeutic benefits, expanding the scope of chemical research in drug development (Raslan, Sayed, & Khalil, 2016).

Antibacterial and Antifungal Studies

  • New compounds like 2-(p-aminophenylsulfonamido) substituted benzothiazole have been synthesized for microbial studies. These compounds, derived from structures similar to the specified chemical, demonstrate significant antibacterial and antifungal activities, highlighting the importance of such chemicals in developing new antimicrobial agents (Patel & Agravat, 2007).

Exploration in Antioxidant and Anti-inflammatory Agents

  • The synthesis and biological evaluation of compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide demonstrate their potential as antioxidants, analgesics, and anti-inflammatory agents. Such studies are crucial in the search for new therapeutic agents for treating various diseases (Nayak et al., 2014).

Drug Metabolism and Pharmacokinetics

  • The metabolism of chloroacetamide herbicides and their metabolites in human and animal models is studied to understand their pharmacokinetics and potential toxicological effects. This research is vital for assessing the safety and environmental impact of these compounds (Coleman et al., 2000).

properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-10-4-2-3-5-11(10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVCYQCZROSZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161708
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide

CAS RN

1379811-26-3
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(2-methylphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 5
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 6
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide

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